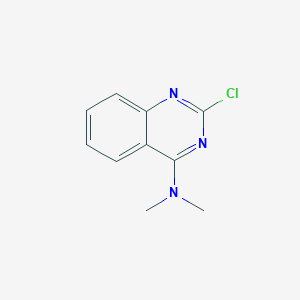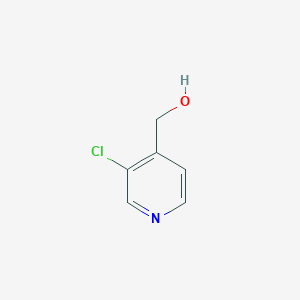
(3-氯吡啶-4-基)甲醇
概述
描述
“(3-Chloropyridin-4-YL)methanol” is a chemical compound with the empirical formula C6H6ClNO . It has a molecular weight of 143.57 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(3-Chloropyridin-4-YL)methanol” is represented by the InChI key ZBVHUTXSYWJSFW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“(3-Chloropyridin-4-YL)methanol” is a solid . The compound is classified as non-combustible . The flash point is not applicable .科学研究应用
化学合成
“(3-氯吡啶-4-基)甲醇”是一种化学化合物,可用于合成多种其他化学物质 . 它通常用作构建块,用于创建更复杂的分子,用于研究和开发目的 .
药物研究
该化合物可能用于药物研究。 虽然没有提及具体应用,但相关化合物“(4-氯吡啶-3-基)甲醇盐酸盐”已在合成、化学结构、生物活性及潜在应用方面得到讨论.
安全和危害研究
“(3-氯吡啶-4-基)甲醇”的安全性和危害研究也是一项重要的应用。 研究重点是了解接触该化合物带来的风险,并制定相应的安全措施 .
生命科学研究
“(3-氯吡啶-4-基)甲醇”可能用于生命科学研究。 虽然没有提及具体应用,但该化合物被列入可能为生命科学实验室提供装备的产品中 .
用于研究的商业供应
“(3-氯吡啶-4-基)甲醇”可从各种供应商处购买,用于科学研究 . 这种可用性有利于其在广泛的研究应用中的使用。
安全和危害
生化分析
Biochemical Properties
(3-Chloropyridin-4-YL)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of (3-Chloropyridin-4-YL)methanol to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of (3-Chloropyridin-4-YL)methanol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (3-Chloropyridin-4-YL)methanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, (3-Chloropyridin-4-YL)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, (3-Chloropyridin-4-YL)methanol can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloropyridin-4-YL)methanol can change over time. The compound’s stability and degradation are important factors to consider. (3-Chloropyridin-4-YL)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to (3-Chloropyridin-4-YL)methanol can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (3-Chloropyridin-4-YL)methanol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of (3-Chloropyridin-4-YL)methanol have been associated with toxic effects, including liver damage and alterations in metabolic processes . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
(3-Chloropyridin-4-YL)methanol is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular functions. For instance, the metabolites of (3-Chloropyridin-4-YL)methanol can interact with other biomolecules, further modulating cellular processes.
Transport and Distribution
Within cells and tissues, (3-Chloropyridin-4-YL)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The distribution of (3-Chloropyridin-4-YL)methanol within tissues can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of (3-Chloropyridin-4-YL)methanol is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, (3-Chloropyridin-4-YL)methanol may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
(3-chloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVHUTXSYWJSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508671 | |
| Record name | (3-Chloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79698-53-6 | |
| Record name | (3-Chloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

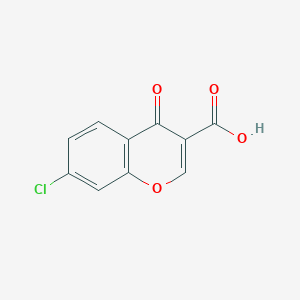
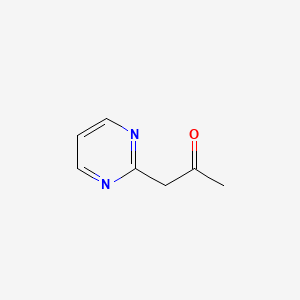
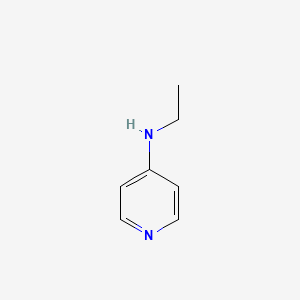
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

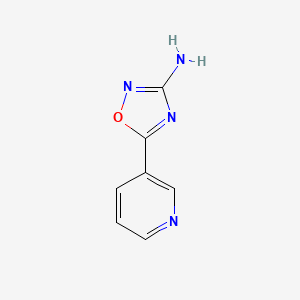
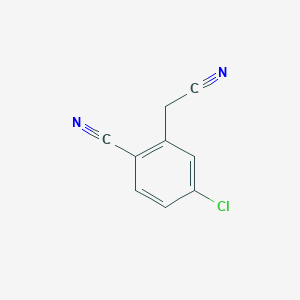
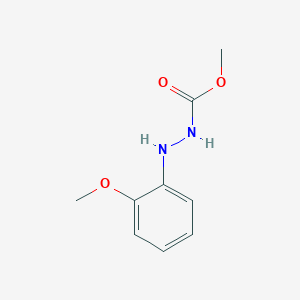

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)
![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)
